(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate
Overview
Description
“(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate” is a chemical compound. Its structure and properties might be similar to those of “(S)-Benzyl 2-(piperidine-4-carboxamido)propanoate”, which is a known compound .
Synthesis Analysis
The synthesis of similar compounds involves reactions with hydrogen and palladium on activated carbon in ethyl acetate . A solution of a related compound was treated with Pd/C under a H2 balloon for 18 hours . The reaction mixture was then filtered and resubjected to hydrogenation .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques . The exact structure of “(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate” would need to be confirmed through similar methods.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These compounds can undergo a variety of reactions, and their reactivity can be influenced by the presence of the piperidine and carboxamido groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include their melting point, boiling point, density, molecular formula, and molecular weight . These properties can be determined using various analytical techniques.
Scientific Research Applications
Synthesis and Intermediates in Drug Development
- This compound serves as a key intermediate in the synthesis of various drugs. For instance, its derivatives play a crucial role in the synthesis of Vandetanib, an anti-cancer drug, as demonstrated by the work of Min Wang and colleagues, who synthesized a related compound through acylation, sulfonation, and substitution (Wang, Xu, Tang, & Xu, 2015). Similarly, derivatives of this compound are important in creating polymethacrylates used in acylation chemistry (Mennenga, Dorn, Menzel, & Ritter, 2015).
Involvement in Catalysis
- The compound and its derivatives are used in catalytic processes. For example, D. Kong et al. synthesized a derivative for use in the production of crizotinib, showcasing its versatility in catalysis (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Applications in Molecular Synthesis
- It has been utilized in the synthesis of various biologically active alkaloids, such as sedridine, allosedridine, and coniine, demonstrating its utility as a chiral building block (Passarella, Barilli, Belinghieri, Fassi, Riva, Sacchetti, Silvani, & Danieli, 2005).
Role in the Synthesis of Nociceptin Antagonists
- A derivative of this compound has been synthesized for use as an intermediate in creating nociceptin antagonists, crucial for pain management research (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Utility in Anticancer Drug Synthesis
- The compound has also been used in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a critical intermediate for small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-2-(piperidine-4-carbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(12(17)18-13(2,3)4)15-11(16)10-5-7-14-8-6-10/h9-10,14H,5-8H2,1-4H3,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSSWBLFUDYTSE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC(=O)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)NC(=O)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672821 | |
Record name | tert-Butyl N-(piperidine-4-carbonyl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate | |
CAS RN |
845907-19-9 | |
Record name | tert-Butyl N-(piperidine-4-carbonyl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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